molecular formula C8H16ClN B2797406 3-Azabicyclo[4.2.1]nonane hydrochloride CAS No. 2137767-32-7

3-Azabicyclo[4.2.1]nonane hydrochloride

Cat. No. B2797406
CAS RN: 2137767-32-7
M. Wt: 161.67
InChI Key: ISSNDVQPOOVSNI-UHFFFAOYSA-N
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Description

3-Azabicyclo[4.2.1]nonane hydrochloride is a chemical compound with a complex structure. It is a derivative of the 3-azabicyclo[4.2.1]nonane class . The exact properties and applications of this specific compound are not widely documented in the available literature.


Synthesis Analysis

While the exact synthesis process for this compound is not explicitly mentioned in the available literature, there are related compounds with similar structures that have been synthesized. For example, 3-azabicyclo[3.3.1]nonane derivatives have been synthesized directly from aromatic ketones, paraformaldehyde, and dimethylamine via a novel one-pot tandem Mannich annulation .

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis from Cinchonidine : The synthesis of 1-azabicyclo[3.2.2]nonane, a structurally related compound, from cinchonidine highlights its significance as a potent building block for treatments targeting Alzheimer's and asthma. The process involves rearrangement of the quinuclidine ring in Cinchona alkaloids, establishing three chiral centers and achieving a yield of 47% (Mujahidin & Hoffman, 2016).
  • Facile One-Pot Synthesis : A novel one-pot tandem Mannich annulation method has been developed for synthesizing 3-azabicyclo[3.3.1]nonane derivatives directly from aromatic ketones, showcasing the compound's synthetic attractiveness and practicality in achieving good yields (up to 83%) (Xiao Yi et al., 2018).

Biological Activities and Potential Applications

  • Antiprotozoal Activities : 2-Azabicyclo[3.2.2]nonanes derived from bicyclo[2.2.2]octan-2-ones exhibited significant antiplasmodial and antitrypanosomal activities, suggesting their potential as lead compounds for further modification in antiprotozoal drug development. A specific compound demonstrated enhanced anti-trypanosomal and remarkable antiplasmodial activity, though its in vivo activity against Plasmodium berghei in mice was moderate (Seebacher et al., 2005).
  • New Derivatives and Their Antiprotozoal Potencies : The synthesis and investigation of new 4-amino-2-azabicyclo[3.2.2]nonane derivatives for their activities against Trypanosoma b. rhodesiense and Plasmodium falciparum K1 highlight the structural versatility and biological relevance of 3-azabicyclo[4.2.1]nonane derivatives in addressing tropical diseases (Seebacher et al., 2007).

Mechanism of Action

Target of Action

The primary targets of 3-Azabicyclo[42Similar compounds have been known to interact with various biological targets, contributing to their potential therapeutic effects .

Mode of Action

The exact mode of action of 3-Azabicyclo[42It is likely that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by 3-Azabicyclo[42Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Azabicyclo[42These properties would significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 3-Azabicyclo[42Similar compounds have been reported to exhibit various biological activities .

properties

IUPAC Name

3-azabicyclo[4.2.1]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-8-5-7(1)3-4-9-6-8;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSNDVQPOOVSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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